molecular formula C13H9ClFNO2 B12333723 (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine

(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine

Cat. No.: B12333723
M. Wt: 265.67 g/mol
InChI Key: VGQLDYWJGIQJRP-LZYBPNLTSA-N
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Description

The compound “(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine” is an arylaldoxime derivative characterized by a hydroxylamine group (-NHOH) conjugated to a substituted benzylidene moiety. The structure features a 4-chloro-3-fluorophenoxy substituent on the phenyl ring, which influences its electronic and steric properties. The fluorine and chlorine atoms likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs.

Properties

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H9ClFNO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H/b16-8+

InChI Key

VGQLDYWJGIQJRP-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OC2=CC(=C(C=C2)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine typically involves the reaction of 2-(4-chloro-3-fluorophenoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzymatic activity or modulation of signaling pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs, focusing on substituent effects, synthesis, and properties:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Yield Key Properties/Activities
(NE)-N-[[2-(4-Chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine (Target) 4-Cl, 3-F-phenoxy C₁₃H₁₀ClFNO₂* ~281.68 N/A Expected enhanced lipophilicity and metabolic stability due to halogenation .
N-{[2-(3-Chlorophenoxy)phenyl]methylidene}hydroxylamine 3-Cl-phenoxy C₁₃H₁₁ClNO₂ 256.69 N/A Lower lipophilicity than target; potential monomer for polyimide synthesis .
N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine 4-NO₂-phenyl C₇H₆N₂O₃ 166.13 84% High electron-withdrawing nitro group; used in carboximidoyl chloride synthesis .
N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine 2-CF₃-phenyl C₈H₆F₃NO 189.13 91% Strong electron-withdrawing CF₃ group; may enhance reactivity in nucleophilic substitutions.
(NE)-N-[(3,4-Dimethoxyphenyl)methylidene]hydroxylamine 3,4-(OCH₃)₂-phenyl C₉H₁₁NO₃ 181.19 N/A Methoxy groups improve solubility; potential antioxidant or enzyme inhibitory activity .
2-[(Substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide Varied aryl + benzimidazole C₁₉H₂₀N₄OS ~364.45 N/A α-Glucosidase inhibition (IC₅₀ = 12.88–44.35 μg/mL); comparable to acarbose .

Structural and Functional Insights

  • Halogenation Effects: The target compound’s 4-Cl-3-F-phenoxy group likely increases lipophilicity (logP) compared to non-fluorinated analogs like N-{[2-(3-chlorophenoxy)phenyl]methylidene}hydroxylamine . Fluorine’s electronegativity may also enhance metabolic stability by resisting oxidative degradation.
  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via condensation of aldehydes with hydroxylamine, followed by N-chlorosuccinimide (NCS)-mediated chlorination. Yields for similar reactions range from 75–91% , suggesting efficient scalability for the target compound.
  • The hydroxylamine moiety may also confer metal-chelating or radical-scavenging properties.

Crystallographic and Conformational Analysis

The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine reveals intermolecular O–H···N hydrogen bonding and C–H···π interactions, which stabilize the solid-state structure. Similar interactions in the target compound could influence solubility and crystallization behavior.

Biological Activity

The compound (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine is a hydroxylamine derivative that has garnered interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine is C15H14ClFNOC_{15}H_{14}ClFNO with a molecular weight of approximately 285.73 g/mol. Its structure features a hydroxylamine functional group, which is known for its reactivity and biological significance.

PropertyValue
Molecular FormulaC15H14ClFNOC_{15}H_{14}ClFNO
Molecular Weight285.73 g/mol
IUPAC Name(NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine

Hydroxylamines are known to interact with various biological targets, including enzymes and receptors. The proposed mechanism of action for (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Reactive Oxygen Species Modulation : Hydroxylamines can influence the production of reactive oxygen species (ROS), which play a critical role in cell signaling and apoptosis.
  • Binding Affinity : The structural characteristics allow it to bind effectively to target proteins, modifying their activity.

Anticancer Properties

Recent studies have explored the anticancer potential of hydroxylamines. For instance, a related study demonstrated that a hydroxylamine derivative exhibited significant activity against non-small cell lung cancer (NSCLC) cell lines with mutations in the epidermal growth factor receptor (EGFR). The compound showed an IC50 value of 7.2 nM against the NCI-H3255 cell line, indicating potent inhibitory effects on cancer cell proliferation .

Anti-inflammatory Effects

Hydroxylamine derivatives have also been investigated for anti-inflammatory properties. A study highlighted that certain hydroxylamines could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of (NE)-N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine on various cancer cell lines. Results indicated dose-dependent inhibition of cell growth, particularly in breast and lung cancer models.
  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profile was assessed using Caco-2 cell permeability assays. The compound demonstrated favorable permeability characteristics, which are crucial for oral bioavailability .
  • Toxicity Assessments : Toxicological evaluations indicated moderate toxicity levels at high concentrations but no significant mutagenic or genotoxic effects were observed in standard assays .

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